2-Methylthianthrene
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, other names, and its chemical formula. For example, 2-Methylthiophene is an organosulfur compound with the formula CH3C4H3S .
Synthesis Analysis
The synthesis of a compound involves the methods and reactions used to produce it. For instance, 2-Methylthiophene can be produced by Wolff-Kishner reduction of thiophene-2-carboxaldehyde .Molecular Structure Analysis
This involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Tools like MolView can be used to visualize the molecular structure.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. The type of reactions a compound undergoes can often be predicted based on its functional groups and other structural features .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, density, solubility, and various spectroscopic properties. These properties can often be found in databases or the scientific literature .Scientific Research Applications
Crystal and Molecular Structures
The crystal structures of hexafluorophosphate salts of 2-methylthianthrene have been determined, providing insights into their molecular structure. The 2-methylthianthrene complex crystallizes in the orthorhombic space group, displaying unique stereochemistry, crucial for understanding its reactivity and interaction with other molecules (Simonsen et al., 1985).
Chiroptical Molecular Switch
Research on methyl(methoxythioxanthylidene)phenanthrenes, which includes derivatives of 2-methylthianthrene, has led to the development of materials that undergo photochemical cis-trans isomerization. This property is significant for creating chiroptical molecular switches, a technology with potential applications in molecular electronics and photonics (Feringa et al., 1991).
Hydrodynamic Cavitation in Environmental Remediation
Studies have utilized 2-methylthianthrene derivatives in the degradation of pollutants like methyl parathion using hydrodynamic cavitation. This research is pivotal in environmental remediation, especially in treating water pollution caused by stable and biorefractory compounds (Patil & Gogate, 2012).
Enzyme System Research
2-Methylthianthrene derivatives have been synthesized and investigated as substrates for methyl-coenzyme M reductase in Methanobacterium thermoautotrophicum. This enzyme system research is crucial for understanding methane biosynthesis, with implications in biochemistry and microbial ecology (Gunsalus et al., 1978).
Radical Emulsion Polymerization
In the field of polymer chemistry, derivatives of 2-methylthianthrene have been used in surfactant-free, controlled/living radical emulsion polymerization. This research contributes to the development of novel polymers with specific properties, useful in various industrial applications (Stoffelbach et al., 2008).
Thermal Decomposition Studies
The thermal decomposition of 2-methylthianthrene derivatives has been studied to understand the formation of various decomposition products. This research is significant in understanding the stability and reactivity of these compounds under different conditions (Thompson et al., 1952).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methylthianthrene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S2/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPYKNDLYQEZGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.